Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide
Description
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-13(2,3)20-12(17)16-7-5-14(6-8-16)11(10-15)4-9-21(14,18)19/h11H,4-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQDYPAMJPTJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCS2(=O)=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201112628 | |
| Record name | 1-Thia-8-azaspiro[4.5]decane-8-carboxylic acid, 4-(aminomethyl)-, 1,1-dimethylethyl ester, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373028-03-5 | |
| Record name | 1-Thia-8-azaspiro[4.5]decane-8-carboxylic acid, 4-(aminomethyl)-, 1,1-dimethylethyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373028-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Thia-8-azaspiro[4.5]decane-8-carboxylic acid, 4-(aminomethyl)-, 1,1-dimethylethyl ester, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Substituent Variations: Aminomethyl vs. Hydroxymethyl
Compound 1 : CAS 1373028-03-5 (Target)
- Substituent: 4-aminomethyl
- Key Features: Primary amine (–NH₂) provides hydrogen-bond donor capacity and basicity (pKa ~9–10).
Compound 2 : CAS 1373028-67-1
- Substituent : 4-hydroxymethyl (–CH₂OH)
- Key Features: Hydroxyl group offers hydrogen-bond donor/acceptor properties but lacks the amine’s basicity.
- Impact : Reduced solubility in acidic environments compared to the target compound due to the absence of a protonatable amine. Similarity score: 0.89 vs. 0.92 for the target .
| Property | Target (CAS 1373028-03-5) | Hydroxymethyl Analog (CAS 1373028-67-1) |
|---|---|---|
| Hydrogen Bonding | Donor (NH₂) + acceptor | Donor (OH) + acceptor |
| Basicity (pKa) | ~9–10 | ~16–18 (OH) |
| Solubility (Polar Solvents) | Higher | Moderate |
Heteroatom Differences: Thia vs. Oxa
Compound 3 : tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 757239-67-1)
- Heteroatom : Oxygen (1-oxa) instead of sulfur (1-thia)
- Key Features : Smaller atomic radius of oxygen reduces steric bulk. Absence of sulfone (1,1-dioxide) decreases polarity.
- Impact : Lower metabolic stability due to reduced electron-withdrawing effects. Conformational differences in the spiro ring (e.g., puckering amplitude) may arise, as sulfur’s larger size alters ring strain .
| Property | Target (1-Thia) | Oxa Analog (1-Oxa) |
|---|---|---|
| Atomic Radius (X) | 1.80 Å (S) | 1.52 Å (O) |
| Electron Withdrawing | High (SO₂) | Low (ether) |
| Ring Puckering | Larger amplitude (S) | Smaller amplitude (O) |
Steric and Conformational Modifications
Compound 4 : tert-Butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS N/A)
- Substituents : 1,1-dimethyl groups on the spiro ring
- Key Features : Increased steric hindrance limits rotational freedom.
- Impact: Reduced binding affinity in enzyme pockets compared to the target compound’s aminomethyl group, which offers directional hydrogen bonding .
Complex Spiro Systems: Triazaspiro vs. Azaspiro
Compound 5 : tert-Butyl 3-([1,1’-biphenyl]-4-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
- Structure : Triazaspiro system with biphenyl and diketone groups
- Impact : Higher molecular weight and logP compared to the target compound, favoring membrane permeability but complicating aqueous solubility .
Q & A
What synthetic methodologies are optimal for preparing tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide?
Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Spirocyclic Formation : Use ring-closing metathesis or cyclization of thiolactams with tert-butyl carbamate precursors under basic conditions .
Aminomethyl Functionalization : Introduce the aminomethyl group via reductive amination or nucleophilic substitution, ensuring Boc (tert-butoxycarbonyl) protection of the amine to prevent side reactions .
Sulfone Oxidation : Treat the intermediate with oxidizing agents like mCPBA (meta-chloroperbenzoic acid) to convert the thioether to the sulfone (1,1-dioxide) .
Validation : Monitor reaction progress via TLC or LC-MS, and confirm final product purity using H/C NMR and HRMS.
How can the crystal structure of this spirocyclic compound be resolved, and what software is recommended?
Level: Basic
Methodological Answer:
Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with a Bruker D8 Venture diffractometer (Cu-Kα radiation, λ = 1.54178 Å) .
Structure Solution : Employ direct methods in SHELXS or charge-flipping algorithms in SIR97 for phase determination .
Refinement : Refine atomic coordinates and thermal parameters using SHELXL, incorporating hydrogen atoms geometrically and applying restraints for disordered moieties .
Key Parameters : Report R1/wR2 values (< 0.05), residual electron density (< 0.5 eÅ), and Flack parameter for absolute configuration .
How do ring puckering coordinates influence the conformational dynamics of the spirocyclic core?
Level: Advanced
Methodological Answer:
Coordinate Definition : Apply Cremer-Pople parameters (Q, θ, φ) to quantify out-of-plane displacements in the 1-thia-8-azaspiro[4.5]decane system .
DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare experimental (XRD) and theoretical puckering amplitudes .
Pseudorotation Analysis : Identify low-energy conformers via potential energy surface (PES) scans, focusing on θ (polar angle) variations between 0° (envelope) and 180° (twist) .
Example : A θ ~ 90° indicates a half-chair conformation, common in spirocyclic systems with sulfone constraints .
What experimental precautions are critical for handling the sulfone and Boc-protected amine groups?
Level: Basic
Methodological Answer:
Sulfone Stability : Avoid strong reducing agents (e.g., LiAlH4) to prevent sulfone reduction. Store under inert gas (N2/Ar) at −20°C .
Boc Deprotection : Use TFA (trifluoroacetic acid) in DCM (1:4 v/v) at 0°C to cleave the Boc group without sulfone degradation .
Safety : Wear nitrile gloves and safety goggles; refer to SDS for spill management (e.g., neutralize acidic residues with NaHCO3) .
How can the reactivity of the aminomethyl group be exploited to design bioactive analogs?
Level: Advanced
Methodological Answer:
Derivatization Strategies :
- Acylation : React with activated esters (e.g., NHS-esters) to form amides.
- Sulfonylation : Use sulfonyl chlorides in the presence of DIEA .
Structure-Activity Relationship (SAR) : Screen analogs against target enzymes (e.g., kinases) via fluorescence polarization assays. Compare IC50 values to map pharmacophore requirements .
Case Study : Analogues with bulkier substituents on the aminomethyl group showed 3-fold higher potency in antimicrobial assays .
What chromatographic techniques are optimal for purity analysis of this compound?
Level: Basic
Methodological Answer:
HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with gradient elution (0.1% TFA in H2O/ACN). Monitor at 254 nm; retention time ~12 min .
NMR Quantification : Integrate residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm) against product signals to estimate purity ≥95% .
How can computational modeling predict the compound’s solubility and permeability?
Level: Advanced
Methodological Answer:
Solubility : Apply the General Solubility Equation (GSE) using melting point (predicted via COSMO-RS) and logP (calculated with MarvinSketch) .
Permeability : Simulate membrane partitioning via MD simulations (GROMACS) with a POPC lipid bilayer. Calculate ΔGtransfer for passive diffusion .
Validation : Compare predictions with experimental shake-flask solubility (pH 7.4 buffer) and PAMPA assays .
What spectroscopic techniques confirm the 1,1-dioxide configuration?
Level: Basic
Methodological Answer:
IR Spectroscopy : Identify strong S=O stretches at 1150–1300 cm (asymmetric) and 1050–1150 cm (symmetric) .
H NMR : Observe deshielding of adjacent protons (δ ~3.5–4.0 ppm) due to sulfone electron-withdrawing effects .
How can structural analogs be designed to modulate sp3^33 character and 3D diversity?
Level: Advanced
Methodological Answer:
Spirocore Modification : Replace the thiaza group with oxaza or diaza systems via Pd-catalyzed cross-coupling .
Fsp Optimization : Introduce bicyclic or bridged motifs to increase fraction sp (e.g., replace tert-butyl with adamantyl) .
Synthetic Example : 8-tert-Butyl-4-(2-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid showed enhanced neuroprotective activity .
What are the key challenges in scaling up the synthesis for preclinical studies?
Level: Advanced
Methodological Answer:
Oxidation Scalability : Replace mCPBA with catalytic OsO4/NMO for safer sulfone formation .
Purification : Switch from column chromatography to recrystallization (e.g., EtOAc/hexane) to improve yield (>80%) .
Process Analytical Technology (PAT) : Implement in-line FTIR to monitor sulfone conversion in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
